cis-Pyrrolidine-3,4-diyldimethanol
Overview
Description
Cis-Pyrrolidine-3,4-diyldimethanol (CAS Number: 848616-45-5) is a chemical compound with the following properties:
- IUPAC Name : (3S,4R)-pyrrolidine-3,4-diyldimethanol hydrochloride.
- Molecular Formula : C<sub>6</sub>H<sub>13</sub>NO<sub>2</sub>.
- Molecular Weight : 131.17 g/mol.
- Physical Form : Solid.
Molecular Structure Analysis
The molecular structure of cis-Pyrrolidine-3,4-diyldimethanol consists of a pyrrolidine ring with two hydroxymethyl groups attached to adjacent carbon atoms. The stereochemistry is cis, indicating that the hydroxymethyl groups are on the same side of the ring. The hydrochloride salt form enhances solubility and stability.
Chemical Reactions Analysis
While specific chemical reactions involving cis-Pyrrolidine-3,4-diyldimethanol are not explicitly documented in the search results, it likely participates in reactions typical of secondary alcohols. These may include oxidation, esterification, or nucleophilic substitution reactions. Further investigation into scientific literature would provide a more detailed understanding of its reactivity.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in the search results.
- Boiling Point : Not specified in the search results.
- Density : Not specified in the search results.
- Solubility : The hydrochloride salt form likely enhances water solubility.
- Toxicity : Safety information is crucial, but it’s not provided here. Researchers should assess toxicity and handling precautions.
Scientific Research Applications
Peptidomimetics and Stereoselective Synthesis
cis-Pyrrolidine-3,4-diyldimethanol, due to its structural features, plays a significant role in the field of peptidomimetics and stereoselective synthesis. It has been demonstrated that the cis/trans isomer ratios of certain peptidomimetics are significantly high, indicating the potential of cis-Pyrrolidine-3,4-diyldimethanol derivatives in stabilizing specific conformations due to unusual electronic interactions (Reddy et al., 2012). Moreover, the structure allows for the selective synthesis of cis-3,4-disubstituted pyrrolidines and piperidines through palladium-catalyzed C-H arylation, highlighting its utility in constructing complex molecular architectures with excellent regio- and stereoselectivity (Antermite et al., 2018).
Asymmetric Synthesis and Drug Discovery
The compound's framework is instrumental in the asymmetric synthesis of various biologically active molecules. For instance, it has been applied in the enantioselective preparation of 2,5-cis-disubstituted pyrrolidines, which is achieved through dynamic kinetic asymmetric transformation, underscoring its importance in synthetic chemistry and drug discovery (Parsons et al., 2010). This is further exemplified by its use in the design of potent DPP-IV inhibitors, where the cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine template has been shown to afford low nanomolar inhibitors, indicating the therapeutic potential of derivatives of cis-Pyrrolidine-3,4-diyldimethanol (Corbett et al., 2007).
Structural and Spectroscopic Studies
cis-Pyrrolidine-3,4-diyldimethanol and its derivatives have also been a focus in structural and spectroscopic studies, aiming to understand the correlation between molecular structure and spectroscopic properties. Such studies are crucial for the development of new materials and the improvement of existing ones, as demonstrated by the comprehensive analysis of trans- and cis-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones (Bogdanov et al., 2010).
Safety And Hazards
- Hazard Statements : Irritant (H318, H315, H335).
- Precautionary Statements : Handle with care (P280, P305+P351+P338, P310, P264).
- Signal Word : Danger (GHS07, GHS05).
Future Directions
Future research could focus on:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Synthesize derivatives for improved properties.
- Applications : Explore applications in drug design, materials science, or catalysis.
properties
IUPAC Name |
[(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2/t5-,6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRERAZQFEFFXSJ-OLQVQODUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Pyrrolidine-3,4-diyldimethanol | |
CAS RN |
848616-45-5 | |
Record name | rac-[(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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